
(5-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid typically involves the reaction of the corresponding aryl halide with a boron-containing reagent. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron under mild conditions . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems also enhances the scalability and reproducibility of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: (5-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phenols, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
(5-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid primarily involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This mechanism is highly efficient and allows for the selective formation of complex organic structures.
Vergleich Mit ähnlichen Verbindungen
- 3-Fluorophenylboronic acid
- 3-(Trifluoromethyl)phenylboronic acid
- 4-Formylphenylboronic acid
Comparison: Compared to these similar compounds, (5-Chloro-2-fluoro-3-(methylthio)phenyl)boronic acid is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and selectivity in chemical reactions. The methylthio group also adds to its distinct chemical properties, making it a valuable compound for specific synthetic applications .
Eigenschaften
Molekularformel |
C7H7BClFO2S |
|---|---|
Molekulargewicht |
220.46 g/mol |
IUPAC-Name |
(5-chloro-2-fluoro-3-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C7H7BClFO2S/c1-13-6-3-4(9)2-5(7(6)10)8(11)12/h2-3,11-12H,1H3 |
InChI-Schlüssel |
XLTYDXWTWMZIAF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=CC(=C1F)SC)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


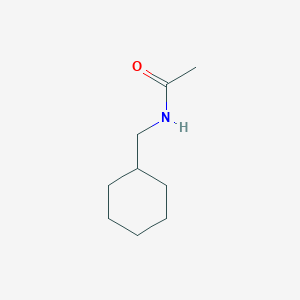
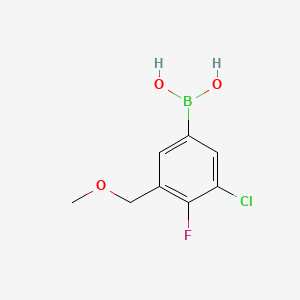
![3-Bromothieno[2,3-C]pyridine-4-carbaldehyde](/img/structure/B14015505.png)
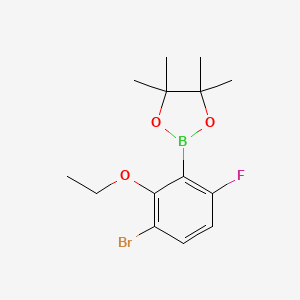
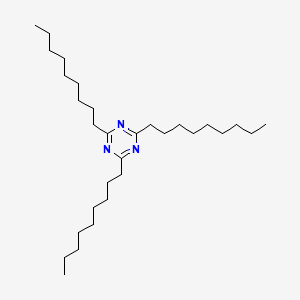
![4-Methoxy-6,6-dimethyl-6-azabicyclo[3.2.1]octan-6-ium iodide](/img/structure/B14015523.png)
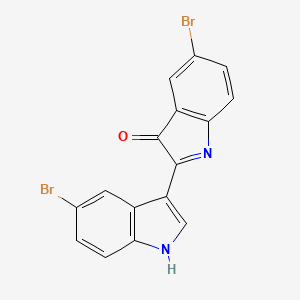


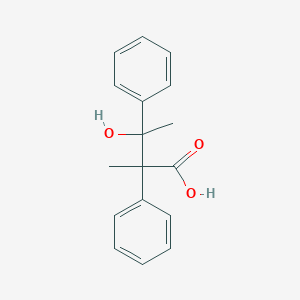

![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)
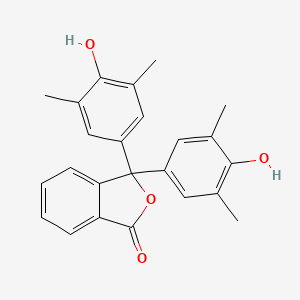
![4-methyl-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B14015576.png)
